3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide
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Overview
Description
3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₅N₃O₂S and a molecular weight of 193.27 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO₂NH₂). Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties .
Preparation Methods
The synthesis of 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide typically involves the reaction of azetidine derivatives with sulfonamide reagents. . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required purity standards for research and industrial applications .
Chemical Reactions Analysis
3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide has a wide range of scientific research applications:
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . This inhibition can disrupt essential biochemical pathways, resulting in the compound’s antibacterial or antifungal effects.
Comparison with Similar Compounds
3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Properties
Molecular Formula |
C6H15N3O2S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-amino-N-ethyl-N-methylazetidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-3-8(2)12(10,11)9-4-6(7)5-9/h6H,3-5,7H2,1-2H3 |
InChI Key |
TWAGYDVLTGGAQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)N1CC(C1)N |
Origin of Product |
United States |
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